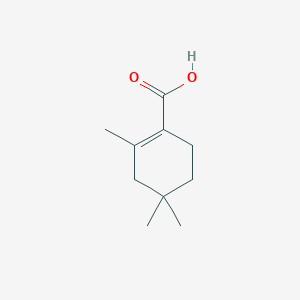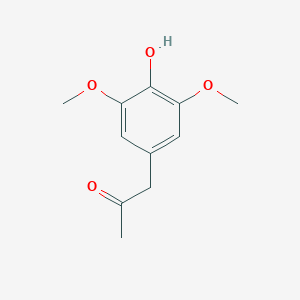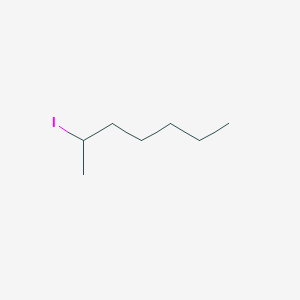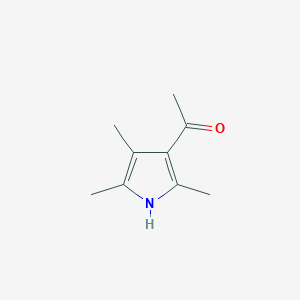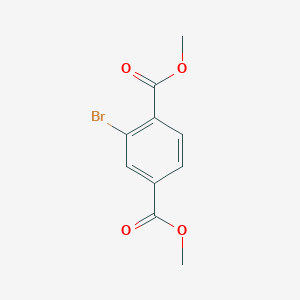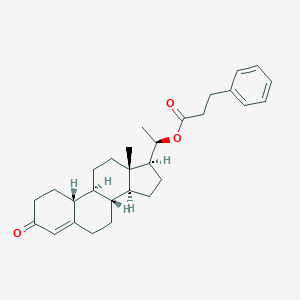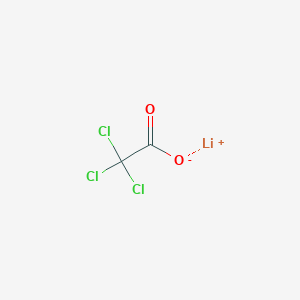
Lithium trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium trichloroacetate (LiTCA) is an organic salt that contains lithium, a chemical element with a wide range of biological and therapeutic activities. LiTCA has gained significant attention in recent years due to its potential applications in the field of biomedical research.
Mecanismo De Acción
The exact mechanism of action of Lithium trichloroacetate is not fully understood. However, it is believed that Lithium trichloroacetate exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. Lithium trichloroacetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Lithium trichloroacetate has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Lithium trichloroacetate has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, Lithium trichloroacetate has been shown to improve mitochondrial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium trichloroacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, Lithium trichloroacetate has been shown to be stable under various experimental conditions. However, Lithium trichloroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, Lithium trichloroacetate has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
Lithium trichloroacetate has several potential future directions for research. One area of interest is the development of Lithium trichloroacetate-based therapies for various diseases, including cancer and diabetes. Another area of interest is the elucidation of the exact mechanism of action of Lithium trichloroacetate, which can help to identify new therapeutic targets. Moreover, the development of new synthetic methods for Lithium trichloroacetate can help to improve its efficacy and reduce its toxicity.
Conclusion:
Lithium trichloroacetate is a promising compound with potential applications in biomedical research. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to improve glucose tolerance and insulin sensitivity. Lithium trichloroacetate has several advantages for lab experiments, but also has some limitations. Future research on Lithium trichloroacetate can help to identify new therapeutic targets and improve its efficacy.
Métodos De Síntesis
Lithium trichloroacetate can be synthesized through the reaction between lithium hydroxide and trichloroacetic acid. The reaction leads to the formation of Lithium trichloroacetate, which is a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Lithium trichloroacetate has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Lithium trichloroacetate has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. Moreover, Lithium trichloroacetate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Propiedades
Número CAS |
19326-49-9 |
|---|---|
Nombre del producto |
Lithium trichloroacetate |
Fórmula molecular |
C2Cl3LiO2 |
Peso molecular |
169.3 g/mol |
Nombre IUPAC |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
SMILES isomérico |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES canónico |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Otros números CAS |
19326-49-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



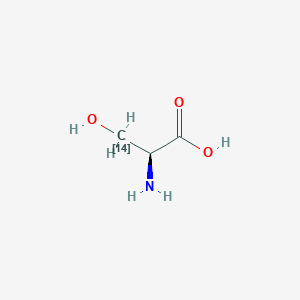
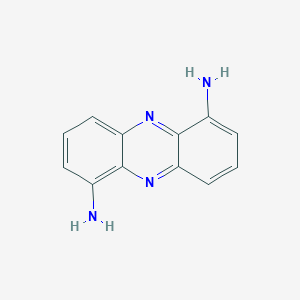
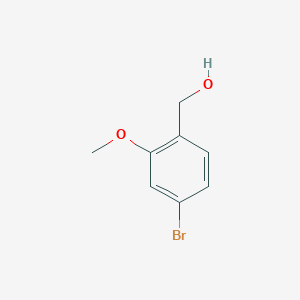
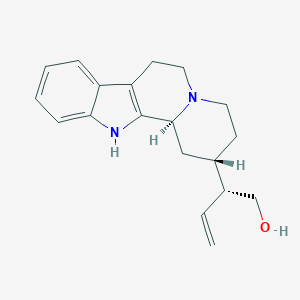
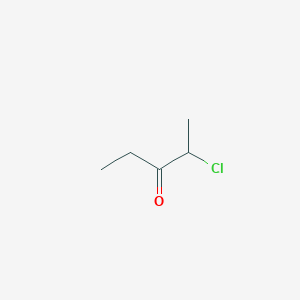
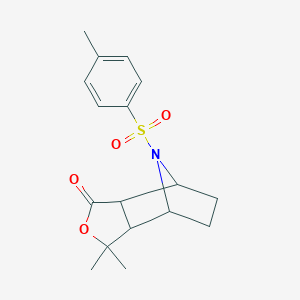
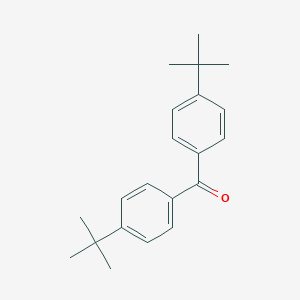
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
